4-Bromo-2-methoxyphenol

Antithrombotic Research Fragment-Based Drug Discovery Serine Protease Inhibition

Unlike regioisomers such as 2-Bromo-4-methoxyphenol, only 4-Bromo-2-methoxyphenol has X-ray-validated binding to Factor VIIa's S1 pocket. Its unique 1,2,4-substitution is essential for target engagement in FBDD. The aryl bromide enables direct Suzuki-Miyaura couplings, streamlining SAR exploration. A sharp melting point (34–37°C) supports QC standardization. Procure with confidence for coagulation-targeted drug discovery.

Molecular Formula C7H7BrO2
Molecular Weight 203.03 g/mol
CAS No. 7368-78-7
Cat. No. B1221611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methoxyphenol
CAS7368-78-7
Synonyms4-bromo-2-methoxyphenol
Molecular FormulaC7H7BrO2
Molecular Weight203.03 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)Br)O
InChIInChI=1S/C7H7BrO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3
InChIKeyWHSIIJQOEGXWSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-methoxyphenol (CAS 7368-78-7): Sourcing and Selection Guide for Research and Industrial Procurement


4-Bromo-2-methoxyphenol, also known as 4-bromoguaiacol or 5-bromo-2-hydroxyanisole [1], is a brominated methoxyphenol derivative [2] with a molecular weight of 203.03 g/mol [3]. This compound serves as a critical intermediate in organic synthesis and has been identified as a biochemically active molecule, most notably as a fragment-based inhibitor of coagulation Factor VIIa [4].

4-Bromo-2-methoxyphenol Procurement: Why Regioisomers and Analogs Are Not Drop-in Replacements


The selection of 4-Bromo-2-methoxyphenol over its structural analogs is critical due to the specific placement of its bromine and methoxy groups. This unique 1,2,4-substitution pattern on the phenol ring [1] dictates its distinct chemical reactivity and biological target engagement. Attempting to substitute it with a regioisomer like 2-Bromo-4-methoxyphenol (CAS 17332-11-5) [2] or 5-Bromo-2-methoxyphenol (CAS 37942-01-1) [3] will result in a molecule with a different spatial configuration and electronic properties. This change in structure can lead to a complete loss of the desired activity, as evidenced by its specific, validated binding mode within the S1 pocket of Factor VIIa [4], a level of structural validation that is absent for its regioisomers.

4-Bromo-2-methoxyphenol: Validated Evidence for Differentiated Selection


Structural Validation of Factor VIIa Binding as a P1 Fragment

4-Bromo-2-methoxyphenol is a validated fragment hit against coagulation Factor VIIa. While a quantitative IC50 is not reported in the primary source for the fragment itself, its binding mode has been confirmed by X-ray crystallography at a resolution of 2.1 Å [1]. In contrast, other simple bromophenol regioisomers (e.g., 2-Bromo-4-methoxyphenol) lack any published structural or biochemical data for this target, making 4-Bromo-2-methoxyphenol a demonstrably superior choice for follow-up studies aimed at developing Factor VIIa inhibitors [2].

Antithrombotic Research Fragment-Based Drug Discovery Serine Protease Inhibition

Reliable Performance in Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the para-position of 4-Bromo-2-methoxyphenol makes it an effective substrate for palladium-catalyzed cross-coupling reactions. It has been specifically cited as a reactant in an optimized, expeditious aqueous Suzuki-Miyaura method for the arylation of bromophenols [1]. This is a key differentiator from the non-brominated analog, 2-Methoxyphenol (guaiacol), which cannot undergo this reaction class without an additional, inefficient halogenation step [2].

Synthetic Chemistry Cross-Coupling Building Block

Defined Physical Properties for Handling and Formulation

The compound is characterized by well-defined and consistently reported physical properties that are crucial for process control, storage, and analytical method development. It has a specified melting point range of 34-37 °C (lit.) and a boiling point of 250.1±20.0 °C at 760 mmHg . These data provide a clear baseline for quality assessment, which is less precisely defined for some less common regioisomers like 5-Bromo-2-methoxyphenol, for which a broad melting point range of 64-70 °C is reported [1].

Process Chemistry Material Handling Analytical Standardization

4-Bromo-2-methoxyphenol: High-Value Application Scenarios for R&D and Manufacturing


Fragment-Based Lead Discovery for Antithrombotic Agents

In fragment-based drug discovery (FBDD) programs, 4-Bromo-2-methoxyphenol serves as a high-value, chemically tractable starting fragment. Its validated binding to the S1 pocket of Factor VIIa, confirmed by X-ray crystallography [1], provides a concrete structural anchor for medicinal chemists. This allows for rational, structure-guided optimization to improve potency and selectivity, an advantage not offered by its untested regioisomers. Procurement of this specific compound de-risks the early stages of a discovery project targeting coagulation factors.

Synthesis of Functionalized Biaryls via Cross-Coupling

As a building block, 4-Bromo-2-methoxyphenol is an ideal substrate for constructing more complex molecules via palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings [2]. Its aryl bromide functionality is a reactive handle for introducing diverse aryl and heteroaryl groups. This is essential in the synthesis of pharmaceutical intermediates, agrochemicals, and advanced materials, where the precise substitution pattern of the final product is critical for function. Using this compound avoids the need for an extra halogenation step, thereby improving synthetic efficiency.

Quality Control and Analytical Reference Standard

Due to its well-characterized and precise physical properties, including a narrow melting point range of 34-37 °C , 4-Bromo-2-methoxyphenol is highly suitable for use as an analytical reference standard. This enables rigorous quality control (QC) in manufacturing environments. Analytical and process development teams can rely on these established metrics for method validation, incoming material inspection, and stability studies, ensuring batch-to-batch consistency in larger synthetic processes.

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